
Iridium--lanthanum (5/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iridium–lanthanum (5/1) is a compound formed by the combination of iridium and lanthanum in a 5:1 ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of iridium–lanthanum (5/1) typically involves high-temperature solid-state reactions. One common method is the direct combination of iridium and lanthanum metals in a stoichiometric ratio of 5:1. The metals are heated in a vacuum or inert atmosphere to prevent oxidation. The reaction is usually carried out at temperatures ranging from 1000°C to 1500°C .
Industrial Production Methods
In an industrial setting, the production of iridium–lanthanum (5/1) may involve more sophisticated techniques such as arc melting or induction melting. These methods ensure a homogeneous mixture of the metals and can be scaled up for large-scale production. The resulting alloy is then subjected to annealing processes to achieve the desired crystalline structure .
Análisis De Reacciones Químicas
Types of Reactions
Iridium–lanthanum (5/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of iridium and lanthanum.
Reduction: Reduction reactions can revert the oxides back to the metallic state.
Substitution: The compound can participate in substitution reactions where one of the metals is replaced by another element.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen for oxidation, hydrogen or carbon monoxide for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include iridium oxide, lanthanum oxide, and substituted intermetallic compounds. These products can have different physical and chemical properties compared to the original compound .
Aplicaciones Científicas De Investigación
Iridium–lanthanum (5/1) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which iridium–lanthanum (5/1) exerts its effects varies depending on the application. In catalysis, the compound provides active sites for chemical reactions, facilitating the conversion of reactants to products. In biological applications, it can interact with cellular components, leading to changes in cellular function. The molecular targets and pathways involved include various enzymes and receptors that are critical for cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to iridium–lanthanum (5/1) include other intermetallic compounds such as iridium–cerium and iridium–neodymium. These compounds share some properties with iridium–lanthanum (5/1) but also have distinct differences due to the unique characteristics of the constituent metals .
Uniqueness
Iridium–lanthanum (5/1) is unique in its combination of high thermal stability, excellent catalytic properties, and potential for use in superconducting materials. Compared to similar compounds, it offers a balance of properties that make it suitable for a wide range of applications .
Propiedades
Número CAS |
12030-77-2 |
|---|---|
Fórmula molecular |
Ir5La |
Peso molecular |
1099.99 g/mol |
Nombre IUPAC |
iridium;lanthanum |
InChI |
InChI=1S/5Ir.La |
Clave InChI |
UJFNWDURPXOKHZ-UHFFFAOYSA-N |
SMILES canónico |
[La].[Ir].[Ir].[Ir].[Ir].[Ir] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


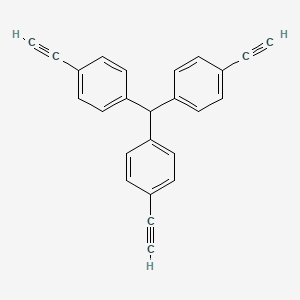


![[Nitroso(pyridin-3-yl)amino]acetic acid](/img/structure/B14727795.png)
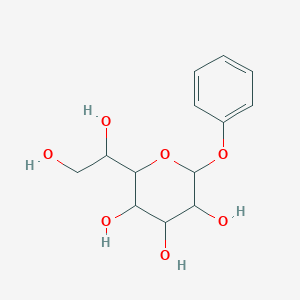
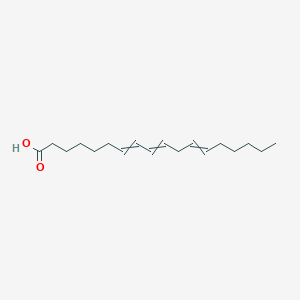

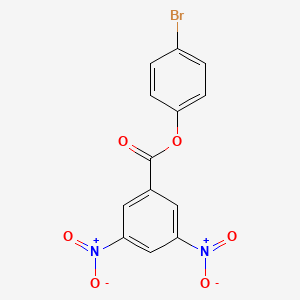
![benzyl N-[3-tert-butyl-6-[2-(1-hydroxypropan-2-ylamino)-2-oxoethyl]-5,12-dioxo-1-oxa-4-azacyclododec-8-en-11-yl]carbamate](/img/structure/B14727823.png)
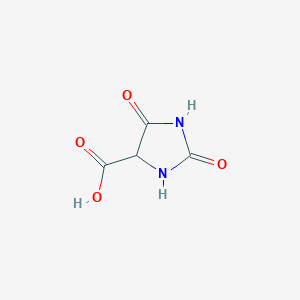
![N,N-Dimethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]aniline](/img/structure/B14727831.png)
![1,1,1,2,2,3,3,4,4-Nonafluoro-4-[(trifluoroethenyl)oxy]butane](/img/structure/B14727837.png)
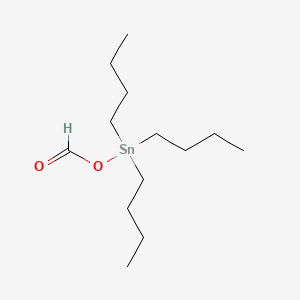
![1,2,3-Trimethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14727852.png)
